molecular formula C14H25NO2 B173641 2-(dicyclohexylamino)acetic Acid CAS No. 102964-47-6

2-(dicyclohexylamino)acetic Acid

Cat. No.: B173641
CAS No.: 102964-47-6
M. Wt: 239.35 g/mol
InChI Key: JJBUINLKXFHHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dicyclohexylamino)acetic Acid: is an organic compound with the chemical formula C14H25NO2. It is also known as (dicyclohexylamino)acetic acid. This compound is characterized by the presence of two cyclohexyl groups attached to the nitrogen atom of glycine, making it a derivative of glycine. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-(dicyclohexylamino)acetic Acid has diverse applications in scientific research, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Pharmaceutical Research: It serves as an intermediate in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.

Safety and Hazards

“Glycine, N,N-dicyclohexyl-” should be handled with care to avoid inhalation of dusts . It is recommended to avoid letting the product enter drains . In the event of fire, self-contained breathing apparatus should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(dicyclohexylamino)acetic Acid can be synthesized through the reaction of glycine with dicyclohexylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between glycine and dicyclohexylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(dicyclohexylamino)acetic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in substitution reactions where the cyclohexyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific conditions like elevated temperatures or the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

    N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used as a coupling agent in peptide synthesis.

    N,N-Dimethylglycine: Another derivative of glycine with different substituents on the nitrogen atom.

    Cyclohexylamine: A simpler amine with a single cyclohexyl group.

Uniqueness: 2-(dicyclohexylamino)acetic Acid is unique due to the presence of two bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties make it particularly useful in specific synthetic applications where steric hindrance or specific electronic effects are desired .

Properties

IUPAC Name

2-(dicyclohexylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBUINLKXFHHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390385
Record name Glycine, N,N-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102964-47-6
Record name Glycine, N,N-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(dicyclohexylamino)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(dicyclohexylamino)acetic Acid
Reactant of Route 3
Reactant of Route 3
2-(dicyclohexylamino)acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(dicyclohexylamino)acetic Acid
Reactant of Route 5
Reactant of Route 5
2-(dicyclohexylamino)acetic Acid
Reactant of Route 6
Reactant of Route 6
2-(dicyclohexylamino)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.